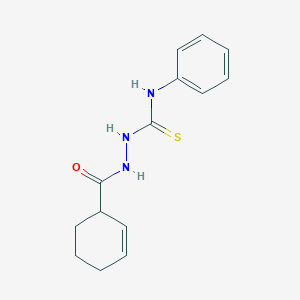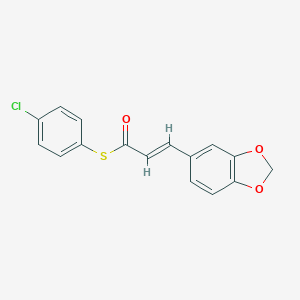![molecular formula C23H27FN2O B371433 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine CAS No. 329778-15-6](/img/structure/B371433.png)
1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine, also known as FIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine is not fully understood. However, studies have suggested that 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine may act as an inhibitor of the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine may also interact with other receptors and enzymes in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine has various biochemical and physiological effects. 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine has been shown to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine is its potential use as a fluorescent probe in bioimaging. 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine has been shown to have good photostability and low cytotoxicity, making it a promising candidate for this application. However, one limitation of 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine is its relatively low water solubility, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine. One area of interest is the development of 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine derivatives with improved water solubility and bioavailability. Another area of interest is the investigation of 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine's potential as a therapeutic agent for various diseases, including cancer, depression, and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine and its interactions with various receptors and enzymes in the brain.
Synthesemethoden
1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-fluoroaniline with acryloyl chloride to produce 4-fluoro-N-(prop-2-yn-1-yl)aniline. This intermediate compound is then reacted with isobutyl magnesium bromide to produce 4-fluoro-N-(3-(4-isobutylphenyl)prop-2-yn-1-yl)aniline. Finally, the reaction of this intermediate with piperazine yields 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, depression, and anxiety. 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine has also been studied for its potential use as a fluorescent probe in bioimaging and as a ligand in chemical biology.
Eigenschaften
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[4-(2-methylpropyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O/c1-18(2)17-20-5-3-19(4-6-20)7-12-23(27)26-15-13-25(14-16-26)22-10-8-21(24)9-11-22/h3-12,18H,13-17H2,1-2H3/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEWHUMXCPJNRO-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate](/img/structure/B371359.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]pyridinium](/img/structure/B371360.png)
![3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B371362.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371364.png)

![N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide](/img/structure/B371368.png)
![4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B371370.png)

![2-[2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate](/img/structure/B371373.png)